Egfr/cdk2-IN-3 -

Egfr/cdk2-IN-3

Catalog Number: EVT-12524649
CAS Number:
Molecular Formula: C30H20N6OS
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/cdk2-IN-3 is a compound designed to inhibit both the epidermal growth factor receptor and cyclin-dependent kinase 2. This dual inhibition is particularly relevant in cancer therapy, as both targets are involved in critical signaling pathways that regulate cell proliferation and survival. The development of this compound stems from the need for more effective treatments that can simultaneously disrupt multiple pathways involved in tumor growth.

Source

The compound was synthesized as part of research efforts aimed at developing selective inhibitors for cyclin-dependent kinases, particularly CDK2, which plays a significant role in cell cycle regulation. The synthesis and evaluation of Egfr/cdk2-IN-3 were detailed in various studies focusing on its pharmacological properties and potential therapeutic applications against cancer cells.

Classification

Egfr/cdk2-IN-3 is classified as a small molecule inhibitor, specifically targeting two key proteins: the epidermal growth factor receptor and cyclin-dependent kinase 2. This classification places it within the broader category of kinase inhibitors, which are increasingly being explored for their potential in cancer treatment.

Synthesis Analysis

Methods

The synthesis of Egfr/cdk2-IN-3 involves several key steps, typically starting from readily available chemical precursors. The synthetic route often includes:

  1. Formation of Key Intermediates: Initial reactions typically involve the formation of hydrazide derivatives, which serve as building blocks.
  2. Cyclization Reactions: These intermediates undergo cyclization to form benzofuran derivatives, crucial for the compound's activity.
  3. Final Modifications: The introduction of specific functional groups through nucleophilic substitution reactions is performed to enhance selectivity and potency against the targets.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing with solvents (e.g., ethanol or acetone) to facilitate reactions.
  • Use of catalysts like potassium iodide to improve yields in nucleophilic substitutions.
  • Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy to confirm the structure of intermediates and final products.
Molecular Structure Analysis

Structure

Egfr/cdk2-IN-3 features a complex molecular structure that includes a benzofuran core, which is essential for its interaction with both targets. The specific arrangement of functional groups contributes to its binding affinity and selectivity.

Data

The molecular formula and weight, alongside detailed structural data such as bond lengths and angles, are typically elucidated through X-ray crystallography or computational modeling. These studies help in understanding how the compound interacts at a molecular level with its targets.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Egfr/cdk2-IN-3 primarily include:

  • Nucleophilic substitutions: Key for introducing various substituents that enhance biological activity.
  • Hydrazinolysis: Used to convert esters into hydrazides, facilitating further transformations.
  • Cyclization reactions: Essential for forming the benzofuran structure critical for target interaction.

Technical Details

Reactions are often monitored using chromatography techniques to ensure purity and yield at each step. The conditions (temperature, solvent choice) are optimized based on preliminary experiments to maximize efficiency.

Mechanism of Action

Process

Egfr/cdk2-IN-3 exerts its pharmacological effects by binding to the active sites of both epidermal growth factor receptor and cyclin-dependent kinase 2. This binding inhibits their respective activities:

  • Epidermal Growth Factor Receptor Inhibition: By blocking this receptor, the compound prevents downstream signaling that promotes cell proliferation.
  • Cyclin-Dependent Kinase 2 Inhibition: Inhibiting CDK2 disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that Egfr/cdk2-IN-3 exhibits nanomolar affinity towards CDK2, indicating strong binding capabilities that are critical for its effectiveness as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

Egfr/cdk2-IN-3 is typically characterized by:

  • Melting Point: Specific melting points are determined during synthesis.
  • Solubility: Solubility profiles in various solvents are assessed to determine formulation strategies.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with biological macromolecules, and metabolic stability. These factors influence its bioavailability and efficacy as a therapeutic agent.

Applications

Scientific Uses

Egfr/cdk2-IN-3 is primarily investigated for its potential applications in cancer therapy. Its dual inhibition mechanism allows it to target multiple pathways involved in tumorigenesis:

  • Cancer Treatment: It is being evaluated in preclinical trials for efficacy against various cancer cell lines.
  • Research Tool: The compound serves as a valuable tool for studying the roles of epidermal growth factor receptor and cyclin-dependent kinase 2 in cellular processes.

Properties

Product Name

Egfr/cdk2-IN-3

IUPAC Name

naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone

Molecular Formula

C30H20N6OS

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2

InChI Key

SYUSDDSBFLAITM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.